Isotiocianato de ciclobutano

Descripción general

Descripción

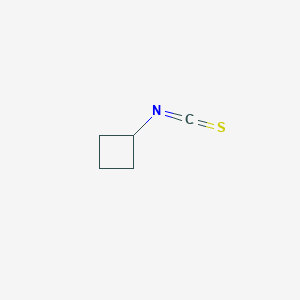

Isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H7NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a cyclobutane ring.

Aplicaciones Científicas De Investigación

Isothiocyanatocyclobutane has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

Isothiocyanatocyclobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including isothiocyanatocyclobutane . This interaction is crucial for the bioactivation of isothiocyanatocyclobutane, enabling it to exert its biological effects. Additionally, isothiocyanatocyclobutane can conjugate with sulfhydryl groups in proteins, leading to the formation of thiourea derivatives . This conjugation can modulate the activity of various proteins and enzymes, influencing cellular processes.

Cellular Effects

Isothiocyanatocyclobutane has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isothiocyanatocyclobutane can inhibit the activity of deubiquitinating enzymes, such as USP9x, which are involved in tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, thereby exerting anticancer effects. Furthermore, isothiocyanatocyclobutane can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of isothiocyanatocyclobutane involves several key interactions at the molecular level. It binds to and inhibits the activity of cytochrome P-450 enzymes, which are involved in the activation of carcinogens . This inhibition reduces the formation of carcinogenic metabolites, thereby preventing DNA damage and tumor formation. Additionally, isothiocyanatocyclobutane induces the expression of phase 2 detoxification enzymes, such as glutathione S-transferases and NAD(P)H:quinone oxidoreductase 1, through the activation of the Nrf2 signaling pathway . These enzymes play a crucial role in detoxifying reactive oxygen species and electrophiles, protecting cells from oxidative stress and damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isothiocyanatocyclobutane can change over time. The stability and degradation of isothiocyanatocyclobutane are influenced by factors such as temperature and pH . Studies have shown that isothiocyanatocyclobutane remains stable at room temperature for extended periods, but its stability decreases at higher temperatures. Over time, isothiocyanatocyclobutane can degrade into various byproducts, which may have different biological activities. Long-term exposure to isothiocyanatocyclobutane in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of isothiocyanatocyclobutane vary with different dosages in animal models. At low doses, isothiocyanatocyclobutane has been shown to exert protective effects against cancer by inhibiting tumor growth and inducing apoptosis in cancer cells . At high doses, isothiocyanatocyclobutane can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive generation of reactive oxygen species and the depletion of cellular antioxidants. Therefore, it is essential to determine the optimal dosage of isothiocyanatocyclobutane to maximize its therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

Isothiocyanatocyclobutane is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation results in the formation of a glutathione-isothiocyanate conjugate, which is further metabolized to mercapturic acid derivatives and excreted in the urine. Additionally, isothiocyanatocyclobutane can undergo hydrolysis to form amines and thiourea derivatives . These metabolic pathways play a crucial role in the detoxification and elimination of isothiocyanatocyclobutane from the body.

Transport and Distribution

The transport and distribution of isothiocyanatocyclobutane within cells and tissues are mediated by various transporters and binding proteins. Isothiocyanatocyclobutane can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which facilitate its distribution to different cellular compartments . The localization and accumulation of isothiocyanatocyclobutane within specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.

Subcellular Localization

Isothiocyanatocyclobutane exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, isothiocyanatocyclobutane can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localizations enable isothiocyanatocyclobutane to modulate specific cellular processes, such as mitochondrial respiration and protein synthesis, thereby influencing cellular function and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isothiocyanatocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with thiophosgene or its derivatives. This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .

Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction is carried out under moderate heating (around 40°C) and utilizes benign solvents like Cyrene™ or γ-butyrolactone (GBL) .

Industrial Production Methods: Industrial production of isothiocyanatocyclobutane often employs the thiophosgene method due to its efficiency and scalability. The process involves the careful handling of thiophosgene, a highly toxic reagent, under controlled conditions to ensure safety and high yield .

Análisis De Reacciones Químicas

Types of Reactions: Isothiocyanatocyclobutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can be substituted with other nucleophiles to form thioureas or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Cyclobutylamine.

Substitution: Thioureas and other derivatives.

Mecanismo De Acción

The mechanism of action of isothiocyanatocyclobutane involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells through the activation of the Keap1/Nrf2/ARE pathway, which leads to the expression of cytoprotective proteins.

Anti-inflammatory Activity: The compound inhibits proinflammatory responses by modulating the NFκB pathway.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Comparación Con Compuestos Similares

Isothiocyanatocyclobutane can be compared with other isothiocyanates such as:

Sulforaphane: Known for its potent anticancer and antioxidative properties.

Phenyl ethyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.

Benzyl isothiocyanate: Noted for its anti-inflammatory and antimicrobial effects.

Uniqueness: Isothiocyanatocyclobutane is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties compared to other isothiocyanates. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Actividad Biológica

Isothiocyanatocyclobutane (ITC-CB) is a compound of interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Isothiocyanatocyclobutane is characterized by the presence of an isothiocyanate functional group attached to a cyclobutane ring. The compound can be synthesized through various methods, including:

- Reaction with Thiophosgene : Cyclobutylamine reacts with thiophosgene under controlled conditions.

- Use of Isocyanides : In the presence of elemental sulfur and amine bases, isothiocyanatocyclobutane can be produced.

These synthetic routes are essential for producing the compound in high purity for biological studies.

The biological activity of ITC-CB is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : ITC-CB has been shown to inhibit cytochrome P-450 enzymes, which play a crucial role in drug metabolism and the activation of carcinogens.

- Apoptosis Induction : The compound activates the Keap1/Nrf2/ARE pathway, leading to increased expression of cytoprotective proteins that promote apoptosis in cancer cells.

- Anti-inflammatory Effects : ITC-CB modulates the NFκB pathway, inhibiting pro-inflammatory responses, which may contribute to its potential in treating inflammatory diseases.

Anticancer Properties

Research indicates that ITC-CB exhibits significant anticancer activity. It has been documented to induce apoptosis in various cancer cell lines through multiple pathways:

- Inhibition of Deubiquitinating Enzymes : ITC-CB inhibits enzymes like USP9x, which are involved in tumorigenesis.

- Modification of Biomolecules : The reactive isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and contributing to anticancer effects .

Antimicrobial Activity

ITC-CB also demonstrates antimicrobial properties by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival. This aspect makes it a candidate for further exploration in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological significance of ITC-CB:

- Study on Enzyme Interaction :

-

Anticancer Activity Evaluation :

- In vitro studies showed that ITC-CB could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through activation of specific signaling pathways.

- Inflammation Modulation :

Comparative Analysis

To better understand the uniqueness of Isothiocyanatocyclobutane, it can be compared with other known isothiocyanates:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| Isothiocyanatocyclobutane | High | Moderate | Cyclobutane ring structure |

| Sulforaphane | Very High | High | Derived from cruciferous vegetables |

| Benzyl Isothiocyanate | Moderate | High | Commonly found in cruciferous plants |

Propiedades

IUPAC Name |

isothiocyanatocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYIZTZTUDQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607053 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-91-3 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.